molecular formula C15H12O6 B192059 2',3,4,4',6'-Pentahydroxychalcone CAS No. 73692-51-0

2',3,4,4',6'-Pentahydroxychalcone

Cat. No.: B192059
CAS No.: 73692-51-0
M. Wt: 288.25 g/mol
InChI Key: CRBYNQCDRNZCNX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Eriodictyol chalcone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the α,β-unsaturated carbonyl system, which makes the compound highly reactive .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of eriodictyol chalcone .

Scientific Research Applications

Eriodictyol chalcone has a wide range of scientific research applications due to its diverse biological activities . Some of the key applications include:

    Chemistry: Used as a precursor for the synthesis of other flavonoids and bioactive compounds.

    Biology: Studied for its antioxidant, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anticancer, neuroprotective, and cardioprotective agent.

    Industry: Utilized in the food industry for its potential health benefits and as a natural colorant.

Comparison with Similar Compounds

Eriodictyol chalcone is unique among chalcones due to its specific hydroxylation pattern . Similar compounds include:

    Naringenin chalcone: A precursor in the biosynthesis of eriodictyol chalcone.

    Homoeriodictyol chalcone: A structurally similar compound with slight variations in hydroxylation.

    Phloretin chalcone: Another chalcone with distinct biological activities.

These compounds share similar structural features but differ in their specific biological activities and applications .

Properties

CAS No.

73692-51-0

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H12O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1-7,16-17,19-21H

InChI Key

CRBYNQCDRNZCNX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O)O

SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O

73692-51-0

Synonyms

Eriodictyol chalcone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2',3,4,4',6'-Pentahydroxychalcone
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2',3,4,4',6'-Pentahydroxychalcone
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2',3,4,4',6'-Pentahydroxychalcone

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